2-[(1E)-2-(2-METHOXYPHENYL)ETHENYL]-5-{[2-(MORPHOLIN-4-YL)ETHYL]AMINO}-1,3-OXAZOLE-4-CARBONITRILE
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Overview
Description
2-[(1E)-2-(2-METHOXYPHENYL)ETHENYL]-5-{[2-(MORPHOLIN-4-YL)ETHYL]AMINO}-1,3-OXAZOLE-4-CARBONITRILE is a complex organic compound with a unique structure that includes an oxazole ring, a morpholine group, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1E)-2-(2-METHOXYPHENYL)ETHENYL]-5-{[2-(MORPHOLIN-4-YL)ETHYL]AMINO}-1,3-OXAZOLE-4-CARBONITRILE typically involves multiple steps, starting with the preparation of the oxazole ring One common method involves the cyclization of an appropriate precursor under acidic or basic conditions
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. This often includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[(1E)-2-(2-METHOXYPHENYL)ETHENYL]-5-{[2-(MORPHOLIN-4-YL)ETHYL]AMINO}-1,3-OXAZOLE-4-CARBONITRILE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, palladium on carbon.
Substituting agents: Halides, sulfonates.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-[(1E)-2-(2-METHOXYPHENYL)ETHENYL]-5-{[2-(MORPHOLIN-4-YL)ETHYL]AMINO}-1,3-OXAZOLE-4-CARBONITRILE has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[(1E)-2-(2-METHOXYPHENYL)ETHENYL]-5-{[2-(MORPHOLIN-4-YL)ETHYL]AMINO}-1,3-OXAZOLE-4-CARBONITRILE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Methoxyphenyl isocyanate: Known for its use in amine protection and deprotection sequences.
Indole derivatives: Possess a wide range of biological activities and are structurally similar due to the presence of aromatic rings.
Uniqueness
2-[(1E)-2-(2-METHOXYPHENYL)ETHENYL]-5-{[2-(MORPHOLIN-4-YL)ETHYL]AMINO}-1,3-OXAZOLE-4-CARBONITRILE is unique due to its combination of functional groups, which confer specific reactivity and potential applications not found in other similar compounds. Its structure allows for diverse chemical modifications and interactions, making it a versatile compound in research and industry.
Properties
IUPAC Name |
2-[(E)-2-(2-methoxyphenyl)ethenyl]-5-(2-morpholin-4-ylethylamino)-1,3-oxazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O3/c1-24-17-5-3-2-4-15(17)6-7-18-22-16(14-20)19(26-18)21-8-9-23-10-12-25-13-11-23/h2-7,21H,8-13H2,1H3/b7-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRAKBLNNVAYFAY-VOTSOKGWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=CC2=NC(=C(O2)NCCN3CCOCC3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C/C2=NC(=C(O2)NCCN3CCOCC3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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